4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
(4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H5F5O It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde or 4,5-difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4,5-difluoro-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (4-Fluoro-2-(trifluoromethyl)phenyl)methanol
- (4,5-Difluoro-2-methylphenyl)methanol
Comparison: (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it suitable for various advanced applications .
Properties
Molecular Formula |
C8H5F5O |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
[4,5-difluoro-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
HIPOVZMGHKCDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)CO |
Origin of Product |
United States |
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